molecular formula C14H10BrNS2 B2877465 2-(Benzylthio)-5-bromobenzo[d]thiazole CAS No. 1788589-73-0

2-(Benzylthio)-5-bromobenzo[d]thiazole

Cat. No.: B2877465
CAS No.: 1788589-73-0
M. Wt: 336.27
InChI Key: IUPXKMXWEMMSQT-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-bromobenzo[d]thiazole is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzylthio group and a bromine atom attached to the benzothiazole ring

Mechanism of Action

Target of Action

The primary targets of 2-(Benzylthio)-5-bromobenzo[d]thiazole are a group of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp . These fungi are responsible for various plant diseases, leading to significant agricultural losses.

Result of Action

The result of the action of this compound is the inhibition of the growth of certain resistant molds, such as Aspergillus fumigatus and Aspergillus ustus . This makes the compound a potential candidate for the control of these molds, which have a negative impact on food production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-bromobenzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides in the presence of a base. One common method is the use of potassium hydroxide (KOH) as the base and water as the reaction medium. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the benzyl halide, resulting in the formation of the benzylthio derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-bromobenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylthio)-5-bromobenzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)benzo[d]thiazole
  • 2-(Benzylthio)benzo[d]oxazole
  • 2-(4-Methylbenzylthio)benzo[d]thiazole

Uniqueness

2-(Benzylthio)-5-bromobenzo[d]thiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further modifications .

Properties

IUPAC Name

2-benzylsulfanyl-5-bromo-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNS2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPXKMXWEMMSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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